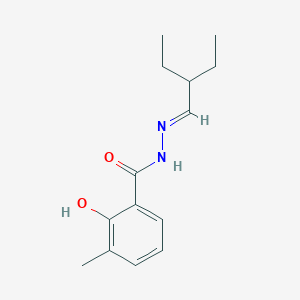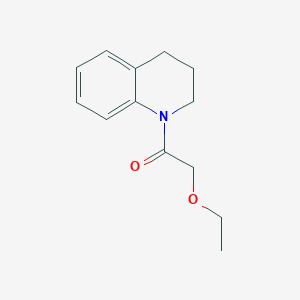
N'-(2-ethylbutylidene)-2-hydroxy-3-methylbenzohydrazide
Übersicht
Beschreibung
N'-(2-ethylbutylidene)-2-hydroxy-3-methylbenzohydrazide, also known as EHBM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EHBM belongs to the class of benzohydrazide derivatives, which have been reported to exhibit various biological activities such as anti-inflammatory, antitumor, antiviral, and anti-diabetic effects.
Wirkmechanismus
The mechanism of action of N'-(2-ethylbutylidene)-2-hydroxy-3-methylbenzohydrazide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). NF-κB is a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. Inhibition of NF-κB activation can lead to a decrease in the production of pro-inflammatory cytokines. This compound has also been shown to scavenge free radicals and reduce lipid peroxidation, which can contribute to its antioxidant activity.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant effects, this compound has been found to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). This compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic rats, indicating its potential as an anti-diabetic agent. Moreover, this compound has been reported to have a protective effect against liver damage induced by carbon tetrachloride (CCl4) in rats.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-ethylbutylidene)-2-hydroxy-3-methylbenzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to exhibit significant biological activities at relatively low concentrations, making it a promising candidate for further drug development. However, there are also some limitations associated with this compound. Its mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties. In addition, the toxicity and pharmacokinetics of this compound have not been extensively studied, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on N'-(2-ethylbutylidene)-2-hydroxy-3-methylbenzohydrazide. One potential direction is to investigate its potential as an anti-inflammatory and antioxidant agent in various disease models. This compound has been shown to exhibit significant anti-inflammatory and antioxidant effects in vitro, and further studies are needed to evaluate its efficacy in vivo. Another potential direction is to explore the antitumor activity of this compound in animal models and clinical trials. This compound has shown promising results in vitro, and further studies are needed to evaluate its potential as an anticancer agent. Moreover, the development of this compound derivatives with improved pharmacological properties may enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N'-(2-ethylbutylidene)-2-hydroxy-3-methylbenzohydrazide has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory, antioxidant, and antitumor effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. In addition, this compound has been found to possess significant antioxidant activity by scavenging free radicals and reducing lipid peroxidation. This compound has also been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Eigenschaften
IUPAC Name |
N-[(E)-2-ethylbutylideneamino]-2-hydroxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-11(5-2)9-15-16-14(18)12-8-6-7-10(3)13(12)17/h6-9,11,17H,4-5H2,1-3H3,(H,16,18)/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZOVVKQTGJKKW-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C=NNC(=O)C1=CC=CC(=C1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)/C=N/NC(=O)C1=CC=CC(=C1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-chlorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4713903.png)
![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4713919.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(4-chlorobenzyl)hydrazinecarbothioamide](/img/structure/B4713925.png)
![N-{[4-ethyl-5-({2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4713926.png)
![2-bromo-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4713934.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B4713947.png)
![methyl 2-cyano-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylate](/img/structure/B4713951.png)
![7-butyl-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4713954.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopentyl-4-ethyl-4H-1,2,4-triazole](/img/structure/B4713960.png)
![ethyl 2-(3-{3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4713961.png)

![2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4713972.png)
